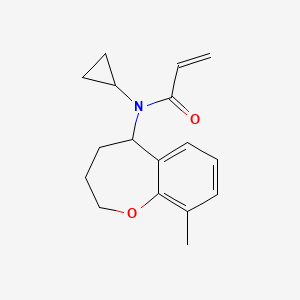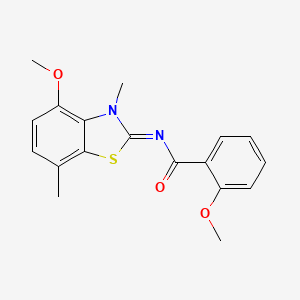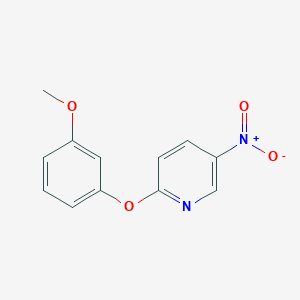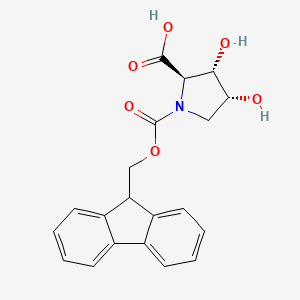![molecular formula C19H20N4O3S2 B2969815 (Z)-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide CAS No. 391220-47-6](/img/structure/B2969815.png)
(Z)-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a benzothiazole ring, which is a heterocyclic compound. Benzothiazoles are known for their wide range of biological activities and are used in the synthesis of various pharmaceuticals .
Molecular Structure Analysis
The benzothiazole ring system in the compound is aromatic and thus contributes to the compound’s stability. The sulfonyl group (-SO2-) and hydrazide (-NH-NH2) are polar, which could influence the compound’s solubility and reactivity .Chemical Reactions Analysis
Benzothiazoles can undergo various reactions depending on the functional groups present. For example, the sulfonyl group can participate in sulfonylation reactions, and the hydrazide can react with carbonyl compounds to form hydrazones .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of polar functional groups like sulfonyl and hydrazide could increase its solubility in polar solvents .Scientific Research Applications
Synthesis and Antimicrobial Activity
Synthesis of Heterocyclic Compounds
The synthesis of new pyridine and benzothiazole derivatives, which share structural similarities with the target compound, has been explored for their potential antimicrobial activities. These studies involve the preparation of various derivatives through condensation reactions, highlighting the compound's relevance in synthesizing bioactive heterocycles (Patel & Agravat, 2007; Patel, Agravat, & Shaikh, 2011).
Anticancer Applications
Benzimidazole-Based Complexes
Research on benzimidazole-based derivatives, similar in structure to the target molecule, has shown potential anticancer activity against various human carcinoma cells. This suggests that the target compound may have utility in designing novel anticancer agents (Zhao et al., 2015).
Photodynamic Therapy
Zinc Phthalocyanine Derivatives
Studies on zinc phthalocyanine derivatives, which share functional groups with the target compound, have revealed their potential in photodynamic therapy, particularly due to their high singlet oxygen quantum yield and appropriate photodegradation quantum yield. This indicates the target compound's potential applicability in treatments for cancer (Pişkin, Canpolat, & Öztürk, 2020).
Insecticidal Applications
Innovative Heterocycles Incorporating Thiadiazole Moiety
The synthesis of new heterocycles incorporating a thiadiazole moiety, similar to the structural motifs in the target compound, has demonstrated insecticidal properties against pests like the cotton leafworm. This suggests potential agricultural applications for the target molecule (Fadda et al., 2017).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[(Z)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S2/c1-22-16-6-2-3-7-17(16)27-19(22)21-20-18(24)14-8-10-15(11-9-14)28(25,26)23-12-4-5-13-23/h2-3,6-11H,4-5,12-13H2,1H3,(H,20,24)/b21-19- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXLSRSRQMKJLW-VZCXRCSSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1C2=CC=CC=C2S/C1=N\NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2969740.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(2-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2969744.png)
![5-{3-[(4-Ethoxyphenyl)amino]-2-hydroxypropyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2969745.png)

![8-chloro-3-(4-isopropylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2969748.png)

![[4-(4-Methoxyphenyl)piperazin-1-yl]-piperidin-2-ylmethanone;dihydrochloride](/img/structure/B2969750.png)
![2-Methyl-2-[(methylcarbamoyl)amino]propanoic acid](/img/structure/B2969751.png)
